3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid
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Overview
Description
3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino-cyclohexyl moiety, which is further connected to a propionic acid chain. This compound is of interest due to its applications in organic synthesis, particularly in peptide chemistry, where the Boc group is commonly used as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid typically involves the following steps:
Protection of the Amino Group: The amino group on cyclohexylamine is protected using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Formation of the Propionic Acid Chain: The protected amino-cyclohexyl compound is then reacted with a suitable propionic acid derivative, such as a propionyl chloride or propionic anhydride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: The amino group, once deprotected, can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclohexyl ring and the propionic acid chain.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various alkyl halides, acyl chlorides
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Deprotection: Cyclohexylamine derivatives
Substitution: N-substituted cyclohexylamine derivatives
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexanol derivatives
Scientific Research Applications
3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-L-alanine
- N-tert-Butoxycarbonyl-L-phenylalanine
- N-tert-Butoxycarbonyl-L-valine
Uniqueness
3-(1-tert-Butoxycarbonylamino-cyclohexyl)-propionic acid is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties compared to other Boc-protected amino acids. This uniqueness makes it valuable in the synthesis of cyclic peptides and other complex molecules where rigidity and specific spatial arrangements are crucial.
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-14(10-7-11(16)17)8-5-4-6-9-14/h4-10H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANZWVXYAMRWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706448-90-9 |
Source
|
Record name | 3-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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